molecular formula C6H4F2N2O3 B1435375 2-(difluoromethyl)-5-nitropyridin-4-ol CAS No. 1805314-41-3

2-(difluoromethyl)-5-nitropyridin-4-ol

Cat. No.: B1435375
CAS No.: 1805314-41-3
M. Wt: 190.1 g/mol
InChI Key: BJBBTDBSLVUXLE-UHFFFAOYSA-N
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Description

2-(difluoromethyl)-5-nitropyridin-4-ol is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a pyridine ring.

Preparation Methods

The synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol can be achieved through various synthetic routes. One common method involves the difluoromethylation of pyridines using difluoromethylation reagents such as ethyl bromodifluoroacetate. The reaction typically proceeds through a two-step process: N-alkylation followed by in situ hydrolysis and decarboxylation . Industrial production methods may involve continuous flow microreactor systems to improve reaction efficiency and yield .

Chemical Reactions Analysis

2-(difluoromethyl)-5-nitropyridin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. Major products formed from these reactions include amino-substituted pyridines and other derivatives .

Scientific Research Applications

2-(difluoromethyl)-5-nitropyridin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-5-nitropyridin-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target by forming hydrogen bonds and increasing lipophilicity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(difluoromethyl)-5-nitropyridin-4-ol can be compared with other similar compounds such as:

    2-(difluoromethyl)-4-nitropyridine: Similar structure but different position of the nitro group.

    2-(trifluoromethyl)-5-nitropyridin-4-ol: Contains a trifluoromethyl group instead of a difluoromethyl group.

    5-nitropyridin-4-ol: Lacks the difluoromethyl group.

The uniqueness of this compound lies in the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties .

Biological Activity

2-(Difluoromethyl)-5-nitropyridin-4-ol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, particularly in the context of antiviral and antibacterial properties.

Synthesis

The synthesis of this compound typically involves the introduction of a difluoromethyl group and nitro group onto a pyridine ring. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions. The precise conditions can vary based on the desired yield and purity of the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which may disrupt cellular processes. Additionally, the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. The compound demonstrated significant inhibitory effects in vitro, with an IC50 value indicating effective dose levels for viral inhibition.

CompoundIC50 (μM)Mechanism of Action
This compound3.669Inhibition of viral replication
Lopinavir129.8Protease inhibitor

The compound's mechanism includes interference with viral proteases and possibly inhibiting viral entry into host cells.

Antibacterial Activity

In addition to its antiviral properties, this compound has shown promising antibacterial activity against various strains. Studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2 : A study evaluated the compound's efficacy against SARS-CoV-2 in Vero-E6 cells, revealing a dose-dependent inhibition of viral replication. The results underscore its potential as a therapeutic agent in combating COVID-19.
  • Antibacterial Properties : Another investigation assessed the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its utility in treating bacterial infections.

Properties

IUPAC Name

2-(difluoromethyl)-5-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBBTDBSLVUXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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